N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide is a synthetic organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with an isonicotinamide moiety
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-16(12-5-7-18-8-6-12)19-14-4-2-1-3-13(14)15-11-21-9-10-23-17(21)20-15/h1-8,11H,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJCXJIAADJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Coupling with Isonicotinamide: The imidazo[2,1-b]thiazole intermediate is then coupled with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Synthesis: This method can enhance reaction efficiency and yield by maintaining optimal reaction conditions.
Catalyst Recycling: Using recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Uniqueness
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide is unique due to its specific combination of the imidazo[2,1-b]thiazole ring and isonicotinamide moiety, which imparts distinct biological activities and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide is a synthetic compound that integrates imidazo[2,1-b]thiazole and isonicotinamide moieties, suggesting a range of potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Imidazo[2,1-b]thiazole : Known for antimicrobial and anticancer properties.
- Isonicotinamide : Associated with anti-inflammatory and antitubercular activities.
The molecular formula is with a molecular weight of 350.44 g/mol. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Imidazo[2,1-b]thiazole | Imidazo Structure |
| Isonicotinamide | Isonicotinamide Structure |
Research indicates that compounds containing imidazo[2,1-b]thiazole exhibit various biological activities:
- Antimicrobial Activity : The imidazole ring is known for its antifungal and antibacterial properties. Studies suggest that derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Isonicotinamide derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential in treating inflammatory diseases.
Biological Activity Data
A summary of the biological activities observed for related compounds is presented in the following table:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivative | Antibacterial | 5.0 | |
| Isonicotinamide derivative | Anti-inflammatory | 10.0 | |
| Combined derivative (this compound) | Anticancer (A549 cells) | 12.5 |
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value of 12.5 µM. The mechanism involved the induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against various bacterial strains. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
